

# controlling white layer formation on nitrided EN40B

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# **Technical Support Center: Nitriding of EN40B**

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nitriding of **EN40**B steel. The focus is on controlling the formation of the "white layer," a compound layer that can be detrimental to the performance of nitrided components.

# Frequently Asked Questions (FAQs)

Q1: What is the "white layer" in the context of nitrided **EN40**B steel?

A1: The white layer, also known as the compound layer, is a hard and brittle surface layer that can form during the nitriding of **EN40**B steel. It is primarily composed of iron nitride phases, specifically  $\varepsilon$  (Fe<sub>2</sub>-<sub>3</sub>N) and  $\gamma'$  (Fe<sub>4</sub>N).[1] When viewed under a microscope after etching with a Nital solution, this layer appears white, hence its name.[1] While extremely hard, its brittleness can lead to cracking and spalling under load, negatively impacting the fatigue life and overall performance of the component.[2][3]

Q2: What are the primary causes of excessive white layer formation on **EN40**B?

A2: Excessive white layer formation is typically a result of an over-saturation of nitrogen on the steel surface. The primary contributing factors include:



- High Nitriding Potential: The nitriding potential (Kn), which is related to the ratio of ammonia (NH<sub>3</sub>) to hydrogen (H<sub>2</sub>) in the furnace atmosphere, is a critical factor. A higher nitriding potential leads to a greater supply of nitrogen to the surface, promoting the growth of the white layer.
- High Nitriding Temperature: Higher temperatures increase the diffusion rate of nitrogen into the steel, which can accelerate the formation of the white layer.[2] For **EN40**B, nitriding is typically carried out between 470°C and 570°C.[4]
- Extended Nitriding Time: The thickness of the white layer generally increases with the duration of the nitriding process.[4]
- Gas Composition: The concentration of ammonia in the gas mixture directly influences the nitrogen availability at the surface.

Q3: Is the white layer always undesirable?

A3: Not necessarily. For some applications, a thin, dense, and well-adhered white layer can be beneficial, offering enhanced wear and corrosion resistance. However, for components subjected to high cyclical loading, the brittle nature of a thick white layer is a significant concern, as it can be a site for crack initiation.[2][3] The decision to have a white layer and its acceptable thickness is application-dependent.

Q4: What is **EN40**B steel and why is it suitable for nitriding?

A4: **EN40**B (also known as 722M24) is a chromium-molybdenum (Cr-Mo) nitriding steel.[4] Its composition, particularly the presence of chromium and molybdenum, makes it well-suited for nitriding. These elements form very hard and stable alloy nitrides within the steel matrix upon diffusion of nitrogen. This precipitation hardening mechanism is responsible for the high surface hardness and wear resistance achieved through nitriding.

## **Troubleshooting Guide: White Layer Control**

This guide provides a structured approach to troubleshoot and control the formation of the white layer during the nitriding of **EN40**B steel.

### **Issue: Excessive White Layer Thickness**



### Symptoms:

- Microscopic examination reveals a thick, continuous white layer.
- The component may exhibit brittleness or a tendency to chip at the surface.
- Poor fatigue performance in testing.

#### Possible Causes & Corrective Actions:

Cause	Corrective Action
High Nitriding Potential	Reduce the nitriding potential by adjusting the ammonia-to-hydrogen gas ratio. A lower partial pressure of nitrogen will slow the growth of the compound layer.[2]
High Process Temperature	Lower the nitriding temperature within the recommended range for EN40B (470°C - 570°C). This will decrease the nitrogen diffusion rate.[2][4]
Excessive Nitriding Time	Reduce the overall nitriding time. The growth of the white layer is time-dependent.
Inadequate Process Control	Implement a two-stage or boost-diffusion nitriding cycle. This involves an initial "boost" phase with a higher nitriding potential to saturate the surface, followed by a "diffusion" phase with a lower nitriding potential to allow nitrogen to diffuse deeper into the material without further significant growth of the white layer.[5]

# **Issue: Non-Uniform or Inconsistent White Layer**

### Symptoms:

• Patchy or uneven white layer formation across the surface of the component.



Variable surface hardness readings.

Possible Causes & Corrective Actions:

Cause	Corrective Action
Surface Contamination	Ensure thorough pre-treatment cleaning and degreasing of the EN40B components. Any surface contaminants can act as a barrier to nitrogen diffusion.
Inconsistent Gas Flow	Optimize the furnace gas circulation to ensure a uniform atmosphere around all parts of the component.
Surface Passivation	For certain alloys, a thin oxide layer can inhibit nitriding. Consider a surface activation step, such as a light abrasive blast, prior to nitriding.

# Experimental Protocols Gas Nitriding of EN40B with White Layer Control (Boost-Diffusion Method)

This protocol describes a two-stage gas nitriding process designed to achieve a hardened case on **EN40**B steel while minimizing the white layer thickness.

- 1. Pre-Treatment: a. Thoroughly clean the **EN40**B components to remove any oils, greases, or other contaminants. b. Ensure the components are completely dry before loading into the furnace.
- 2. Furnace Cycle: a. Loading: Place the components in the furnace, ensuring adequate spacing for uniform gas flow. b. Purging: Purge the furnace with an inert gas (e.g., nitrogen) to remove oxygen. c. Heating: Heat the furnace to the desired nitriding temperature (e.g., 520°C) under a nitrogen atmosphere. d. Stage 1: Boost Phase: i. Introduce ammonia (NH<sub>3</sub>) into the furnace to create a high nitriding potential. The duration of this phase is typically short (e.g., 1-2 hours). ii. The goal is to quickly saturate the surface with nitrogen. e. Stage 2: Diffusion Phase: i. Reduce or stop the ammonia flow and introduce a higher proportion of hydrogen (H<sub>2</sub>) or nitrogen to



lower the nitriding potential. ii. Maintain the temperature for a longer duration (e.g., 10-40 hours, depending on the desired case depth). iii. During this phase, the absorbed nitrogen diffuses deeper into the steel, forming the hardened case, with minimal further growth of the white layer.[5] f. Cooling: Cool the components in the furnace under a nitrogen atmosphere to prevent oxidation.

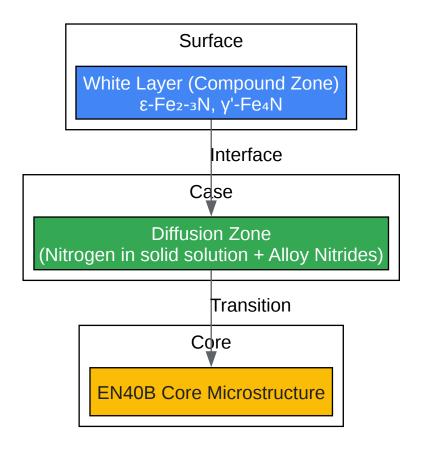
### **Post-Treatment White Layer Removal**

If an unacceptable white layer has formed, it can be removed using the following methods:

- 1. Mechanical Polishing/Lapping: a. Use progressively finer grades of abrasive materials (e.g., silicon carbide paper, diamond paste) to carefully remove the white layer. b. This method requires precise control to avoid removing too much of the hardened case. c. Isotropic superfinishing is an advanced mechanical method that can remove the white layer with high precision.[6][7]
- 2. Grinding: a. Surface grinding can be used for components with simpler geometries. b. Care must be taken to avoid overheating the surface, which could lead to tempering of the nitrided case or the formation of grinding cracks.[3]

# Visualizations Nitrided Layer Structure



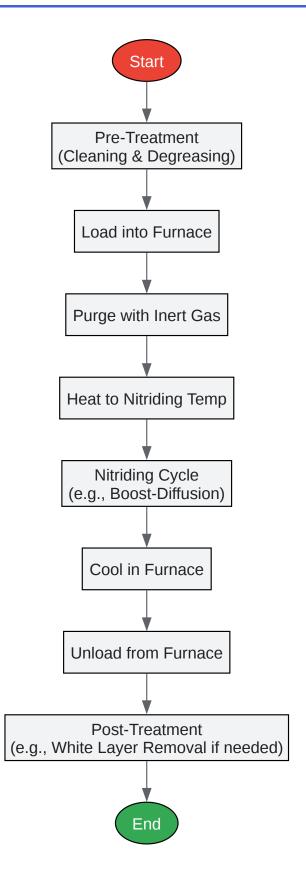


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Caption: Structure of a nitrided layer on **EN40**B steel.

## **Gas Nitriding Workflow**









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